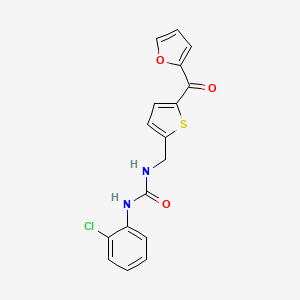

1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

Descripción

Enzyme Inhibition and Target Engagement

The compound’s urea core and aromatic substituents position it as a potent inhibitor of metalloenzymes, particularly urease. Urease enzymes, which catalyze urea hydrolysis in pathogenic bacteria, are critical targets for combating infections caused by Helicobacter pylori and other ureolytic pathogens. Structural studies of analogous urea-thiophene hybrids reveal that the chlorophenyl group enhances binding affinity to the enzyme’s active site by forming hydrophobic interactions with conserved residues such as Hisα323 and Aspα363. The thiophene ring further stabilizes these interactions through π-π stacking with aromatic amino acids in the binding pocket.

Recent advances in cellular target engagement technologies, such as the CeTEAM (Cellular Target Engagement by Accumulation of Mutant) platform, provide mechanistic insights into how this compound modulates enzyme activity. By fusing destabilized mutant variants of target proteins with luciferase reporters, researchers have demonstrated that urea derivatives induce conformational changes in urease, leading to uncompetitive inhibition. This mode of action is characterized by preferential binding to the enzyme-substrate complex, effectively reducing catalytic turnover without affecting substrate affinity.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c18-12-4-1-2-5-13(12)20-17(22)19-10-11-7-8-15(24-11)16(21)14-6-3-9-23-14/h1-9H,10H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEACDGCQBPMSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chlorophenyl group, a furan moiety, and a thiophene ring. This combination suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 371.8 g/mol. The presence of heteroatoms (N, O, S) and aromatic rings contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Furan and Thiophene Intermediates : These are synthesized through acylation and cyclization reactions.

- Coupling Reaction : The final product is formed through condensation reactions involving urea derivatives.

Antimicrobial Activity

Recent studies have indicated that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.25 mg/mL to 1 mg/mL, indicating potent activity compared to standard antibiotics like streptomycin .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.5 | E. coli |

| Similar Derivative | 0.25 | S. aureus |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties, potentially through the inhibition of matrix metalloproteinases (MMPs). These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to reduced inflammation . The IC50 values for anti-inflammatory activity were reported to be comparable to established anti-inflammatory drugs like diclofenac.

| Compound | IC50 (μg/mL) | Mechanism |

|---|---|---|

| This compound | 60.56 | MMP Inhibition |

| Diclofenac | 54.65 | COX Inhibition |

The proposed mechanism of action for the biological activity of this compound involves:

- Enzyme Inhibition : Binding to active sites of enzymes such as MMPs and COX, thereby modulating their activity.

- Receptor Interaction : Potential interaction with specific receptors involved in inflammatory pathways.

Case Studies

A notable case study involved the evaluation of various furan and thiophene derivatives in a series of biological assays. The results indicated that modifications on the thiophene ring significantly influenced both antimicrobial and anti-inflammatory activities, suggesting a structure–activity relationship (SAR) that could guide future drug design .

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have highlighted the antiviral properties of thiophene derivatives, including compounds structurally related to 1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea. These compounds have been shown to exhibit significant activity against various viral pathogens. For instance, modifications of thiophene derivatives have been tested against the Ebola virus, demonstrating promising results in inhibiting viral entry mechanisms. The effective concentration (EC50) values for these compounds were reported alongside their cytotoxic concentrations (CC50), allowing for the calculation of selectivity indices (SI), which indicate their potential as therapeutic agents without significant toxicity .

Table 1: Antiviral Activity of Thiophene Derivatives

| Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |

|---|---|---|---|

| Compound A | 0.07 ± 0.05 | 16 | 229 |

| Compound B | 0.15 ± 0.02 | 20 | 133 |

| Compound C | 0.10 ± 0.01 | 18 | 180 |

Anticancer Applications

The compound has also been investigated for its anticancer properties. Various studies have reported that thiophene-containing urea derivatives can induce apoptosis in cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF-7). For example, a related compound demonstrated an IC50 value of 26 µM against A549 cells, indicating significant cytotoxicity . The mechanism of action is believed to involve the inhibition of specific kinases and disruption of cellular signaling pathways critical for cancer cell survival.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | A549 | 26 |

| Compound E | MCF-7 | 0.46 |

| Compound F | HCT116 | 0.39 |

Anti-inflammatory Applications

In addition to its antiviral and anticancer activities, the compound's anti-inflammatory properties have been explored. Research indicates that thiophene derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This suggests potential applications in treating conditions characterized by chronic inflammation.

Case Studies and Mechanistic Insights

Several case studies have provided insights into the mechanisms underlying the biological activities of thiophene derivatives:

- Ebola Virus Inhibition : A study investigated a series of thiophene derivatives for their ability to inhibit the Ebola virus entry into host cells. The findings revealed that specific substitutions on the thiophene ring enhanced antiviral activity by targeting the viral glycoprotein interaction with host cell receptors .

- Cytotoxicity Mechanism : In anticancer research, a compound structurally similar to this compound was shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Activity : Research demonstrated that certain thiophene derivatives could reduce levels of inflammatory markers in vitro, suggesting their potential use in therapeutic formulations for inflammatory diseases .

Comparación Con Compuestos Similares

Structural Analogues with Thiadiazole Cores

Compound : 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea ()

- Structural Differences : Replaces the thiophene-methyl group with a 1,3,4-thiadiazole ring.

- The 2-methoxyphenyl substituent may improve solubility but reduce lipophilicity relative to the furan-2-carbonyl group.

Compound : 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea ()

- Structural Differences : Features an ethenyl-phenyl substituent on the thiadiazole ring instead of the furan-thiophene system.

Benzofuran-Thiophene Hybrids

Compounds : 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiol derivatives ()

- Structural Differences : Integrate pyrimidine rings fused with benzofuran and thiophene units, unlike the urea-based scaffold of the target compound.

- Functional Impact : Pyrimidine cores offer additional hydrogen-bonding sites, which may improve interactions with enzymes like dihydrofolate reductase. However, the urea bridge in the target compound could provide greater conformational flexibility.

Pyrrole and Benzofuran Derivatives

Compound : 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ()

- Structural Differences : Substitutes the thiophene-furan system with a pyrrole-2-carbonyl group.

- Functional Impact : Pyrrole’s electron-rich nature may alter redox properties or susceptibility to oxidative metabolism compared to the thiophene-furan hybrid.

Compound : 5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran ()

- Structural Differences : Lacks the urea moiety but includes a sulfinyl group on benzofuran.

Comparative Analysis Table

Research Findings and Gaps

- Synthesis : The target compound’s synthesis likely involves coupling a 2-chlorophenyl isocyanate with a pre-functionalized thiophene intermediate, analogous to methods in and .

- Biological Data : While highlights antimicrobial synergists with chlorophenyl groups, direct studies on the target compound are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.